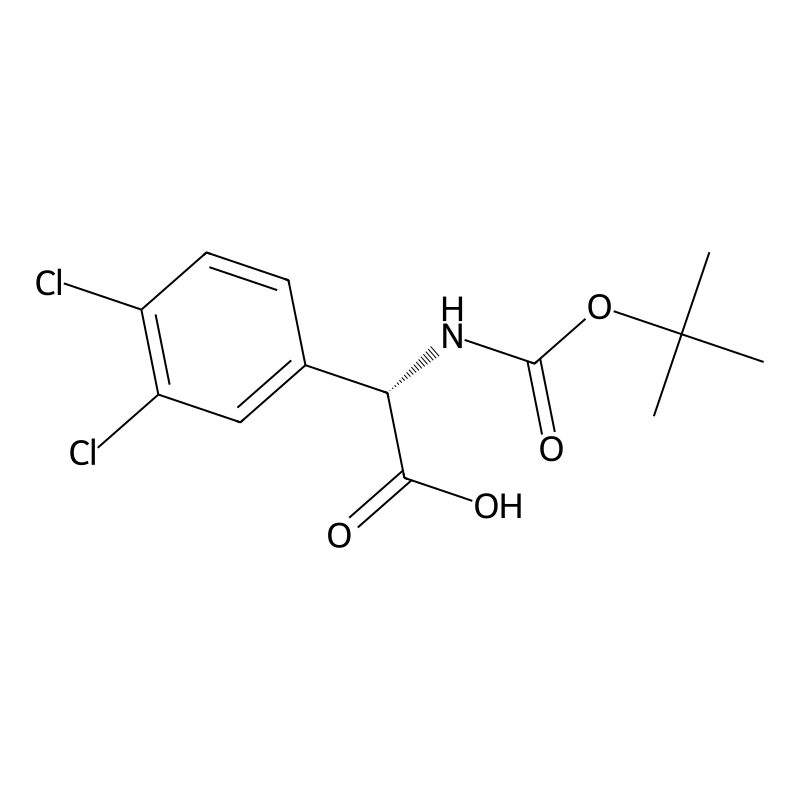

(S)-N-Boc-2-(3,4-dichlorophenyl)glycine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-N-Boc-2-(3,4-dichlorophenyl)glycine is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a dichlorophenyl substituent on the alpha carbon. This compound is notable for its potential applications in pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group serves as a protective moiety that can be easily removed under acidic conditions, facilitating further chemical modifications or incorporation into larger molecular structures.

- Peptide Bond Formation: The free carboxylic acid group can react with amines to form peptides, a fundamental reaction in protein synthesis.

- Deprotection Reactions: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then engage in further reactions.

- Substitution Reactions: The dichlorophenyl group may undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create complex molecules for drug development.

(S)-N-Boc-2-(3,4-dichlorophenyl)glycine exhibits significant biological activity due to its structural features. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various biological pathways. Compounds with similar structures often show activity against targets such as:

- Neurotransmitter Receptors: The dichlorophenyl moiety may interact with neurotransmitter receptors, influencing synaptic transmission.

- Antioxidant Activity: Some studies suggest that derivatives of this compound may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

The synthesis of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine typically involves several steps:

- Protection of the Amine: The amine group of glycine is protected using Boc anhydride or Boc chloride to yield N-Boc-glycine.

- Introduction of the Aromatic Substituent: A coupling reaction is performed between N-Boc-glycine and 3,4-dichlorobenzenesulfonyl chloride or similar reagents to introduce the dichlorophenyl group.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure (S)-N-Boc-2-(3,4-dichlorophenyl)glycine.

This multi-step synthesis allows for the careful construction of the compound while maintaining its chiral integrity.

(S)-N-Boc-2-(3,4-dichlorophenyl)glycine has several applications:

- Pharmaceutical Development: It serves as a building block in the synthesis of peptide drugs and other biologically active compounds.

- Research Tool: The compound can be used in studies exploring enzyme inhibition and receptor interactions.

- Synthetic Chemistry: It acts as an intermediate in organic synthesis for developing new chemical entities with potential therapeutic effects.

Interaction studies involving (S)-N-Boc-2-(3,4-dichlorophenyl)glycine focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

- Molecular Docking: This computational method predicts how the compound interacts with target proteins based on its structure.

- In Vitro Assays: These experiments measure the biological activity of the compound against specific enzymes or cell lines to evaluate its efficacy.

Such studies are crucial for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with (S)-N-Boc-2-(3,4-dichlorophenyl)glycine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-glycine | Glycine with Boc protection | Simple amino acid derivative |

| (S)-N-Boc-2-(4-chlorophenyl)glycine | Similar structure but with one chlorine | Potentially different biological activity |

| 3,4-Dichloro-L-phenylalanine | Phenylalanine derivative | Known for its role in protein synthesis |

| (S)-N-Boc-2-(trifluoromethyl)glycine | Contains trifluoromethyl group | Enhanced lipophilicity and possible metabolic stability |

These compounds differ primarily in their substituents and functional groups, which influence their biological activities and applications.

The synthesis of chiral N-Boc-protected amino acids gained momentum in the late 20th century with advancements in peptide chemistry and asymmetric catalysis. The introduction of the Boc group, a cornerstone of modern peptide synthesis, provided a robust method for protecting amine functionalities while enabling selective deprotection under mild acidic conditions. (S)-N-Boc-2-(3,4-dichlorophenyl)glycine specifically arose from efforts to engineer amino acids with enhanced steric and electronic properties for applications in medicinal chemistry.

Key milestones include:

- Early 2000s: Development of stereoselective alkylation techniques using chiral auxiliaries, enabling the synthesis of β-branched amino acids like (S)-N-Boc-2-(3,4-dichlorophenyl)glycine.

- 2010s: Optimization of nucleophilic substitution reactions with chiral triflate esters, improving yields and diastereomeric ratios (dr) for Boc-protected glycine derivatives.

- 2020s: Commercial availability of enantiopure (S)-N-Boc-2-(3,4-dichlorophenyl)glycine (CAS 1241678-17-0) from suppliers like Sigma-Aldrich and Ambeed, reflecting industrial demand.

Academic Significance in Chiral Chemistry

The compound’s rigid stereochemistry and electron-deficient aromatic ring make it invaluable for:

- Asymmetric Synthesis: Serving as a chiral building block for dipeptides and peptidomimetics. For example, coupling (S)-N-Boc-2-(3,4-dichlorophenyl)glycine with L-phenylalanine ethyl ester using HATU yielded dipeptides with dr values up to 94:6.

- Chiral Solvating Agents: The Boc-phenylglycine scaffold enables NMR-based determination of absolute configurations in α-chiral primary amines, outperforming traditional reagents like MTPA in Δδ values.

- Dentin Adhesive Research: N-(3,4-dichlorophenyl)glycine derivatives exhibit electron-withdrawing effects that enhance adhesion to dental substrates, though their efficacy lags behind less halogenated analogues.

Research Landscape and Knowledge Gaps

Despite progress, challenges persist:

- Stereoselectivity Limitations: Alkylation of 4-Boc-aminopiperidine with (S)-triflate esters achieves dr ≤ 94:6, necessitating cryogenic conditions (−50°C) for optimal selectivity.

- Application Breadth: Most studies focus on peptide synthesis, leaving unexplored potential in catalysis or materials science.

- Electron-Withdrawing Trade-offs: The 3,4-dichlorophenyl group improves stability but reduces nucleophilicity, complicating reactions requiring amine participation.

Molecular Architecture Analysis

IUPAC Nomenclature and Stereochemical Descriptors

(S)-N-Boc-2-(3,4-dichlorophenyl)glycine represents a chiral amino acid derivative with the systematic IUPAC nomenclature: (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3,4-dichlorophenyl)acetic acid [1] [2]. The compound possesses the molecular formula C₁₃H₁₅Cl₂NO₄ with a molecular weight of 320.17 g/mol [1] [2]. The Chemical Abstracts Service (CAS) registry number for this specific S-enantiomer is 1241678-17-0, distinguishing it from its R-enantiomer counterpart (CAS: 1241683-86-2) [1] [3].

The stereochemical configuration is designated by the (S) descriptor according to Cahn-Ingold-Prelog priority rules, indicating the absolute configuration at the chiral carbon center [3] [31]. The compound's International Chemical Identifier (InChI) is InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1, with the corresponding InChI Key: UMIXQOHZODWWEI-ZETCQYMHSA-N [1] [31].

The Simplified Molecular Input Line Entry System (SMILES) notation for the S-enantiomer is O=C(OC(C)(C)C)NC@@HC(=O)O, clearly depicting the stereochemical arrangement around the chiral center [1] [2]. The tert-butoxycarbonyl (Boc) protecting group is attached to the amino functionality, while the dichlorophenyl substituent occupies the α-position of the glycine backbone [1] [2].

Crystallographic Data and Conformational Studies

Limited crystallographic data are available specifically for (S)-N-Boc-2-(3,4-dichlorophenyl)glycine in the current literature [9] [11]. However, structural insights can be derived from related N-Boc-protected glycine derivatives and dichlorophenyl-containing compounds [11] [12]. The compound adopts a characteristic extended conformation typical of α-amino acid derivatives, with the dichlorophenyl ring positioned to minimize steric interactions with the bulky Boc protecting group [6] [8].

Conformational analysis of similar N-Boc glycine derivatives indicates that the molecule preferentially adopts conformations where the carboxyl group and the Boc-protected amino group are positioned to avoid unfavorable steric clashes [6] [8]. The presence of two chlorine substituents on the aromatic ring at the 3,4-positions introduces additional electronic effects that influence the overall molecular geometry and stability [10] [12].

The crystallographic studies of related compounds demonstrate that the dichlorophenyl moiety typically exhibits coplanar arrangement with minimal deviation from planarity [10] [12]. The Boc protecting group maintains its characteristic tetrahedral geometry around the carbamate carbon, with the tert-butyl group adopting a staggered conformation to minimize intramolecular strain [11] [16].

Physicochemical Characterization

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural confirmation for (S)-N-Boc-2-(3,4-dichlorophenyl)glycine [13] [14]. In ¹H NMR spectroscopy, the compound exhibits characteristic signals including the tert-butyl protons of the Boc group appearing as a singlet around 1.4-1.5 ppm [13] [17]. The α-proton adjacent to the chiral center typically resonates as a doublet in the range of 5.2-5.5 ppm, while the aromatic protons of the dichlorophenyl ring appear in the aromatic region between 7.0-7.6 ppm [13] [14].

¹³C NMR analysis reveals distinct carbon environments, with the carbonyl carbons of both the carboxylic acid and Boc groups appearing in the downfield region around 155-175 ppm [14] [17]. The aromatic carbons show characteristic chemical shifts influenced by the electron-withdrawing chlorine substituents, typically appearing between 125-140 ppm [14] [15]. The tert-butyl carbons of the Boc group exhibit signals around 28 ppm for the methyl groups and approximately 80 ppm for the quaternary carbon [14] [17].

Infrared (IR) spectroscopy demonstrates characteristic absorption bands that confirm the presence of functional groups [15] [16]. The carboxyl group exhibits a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch near 1710 cm⁻¹ [15] [16]. The Boc carbamate functionality shows a distinctive C=O stretch around 1680-1700 cm⁻¹, while N-H stretching appears in the 3300-3500 cm⁻¹ region [15] [16].

Mass spectrometry analysis confirms the molecular ion peak at m/z 320.17, corresponding to the molecular weight of the compound [1] [2]. Fragmentation patterns typically show loss of the tert-butyl group (M-57) and the entire Boc group (M-100), providing structural confirmation through characteristic fragmentation pathways [1] [2].

| Spectroscopic Technique | Key Observations | Characteristic Values |

|---|---|---|

| ¹H NMR | Boc tert-butyl protons | 1.4-1.5 ppm (s, 9H) |

| ¹H NMR | α-Proton | 5.2-5.5 ppm (d, 1H) |

| ¹H NMR | Aromatic protons | 7.0-7.6 ppm (m, 3H) |

| ¹³C NMR | Carbonyl carbons | 155-175 ppm |

| ¹³C NMR | Aromatic carbons | 125-140 ppm |

| IR | Carboxyl C=O stretch | ~1710 cm⁻¹ |

| IR | Boc C=O stretch | 1680-1700 cm⁻¹ |

| MS | Molecular ion | m/z 320.17 |

Thermal Stability and Phase Behavior

Thermal stability analysis of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine reveals behavior consistent with other N-Boc-protected amino acid derivatives [33] [35]. Thermogravimetric analysis (TGA) studies indicate that decomposition begins at temperatures around 100-120°C, which is typical for Boc-protected compounds [35] [36]. The initial mass loss corresponds to the thermal cleavage of the tert-butoxycarbonyl protecting group, releasing carbon dioxide and isobutylene [35] [37].

Differential Scanning Calorimetry (DSC) analysis shows that the compound does not exhibit a distinct melting point but rather undergoes glass transition behavior [19] [35]. The glass transition temperature typically ranges from -20°C to 10°C, depending on the specific crystalline form and water content [19] [35]. This behavior is characteristic of amino acid derivatives with bulky protecting groups that prevent efficient molecular packing [19] [22].

The thermal decomposition profile indicates a multi-step process [35] [36]. The first decomposition event occurs around 100-120°C, corresponding to Boc group cleavage [35] [37]. Subsequently, further degradation of the amino acid backbone and dichlorophenyl moiety occurs at elevated temperatures above 200°C [35] [36]. The presence of chlorine substituents may influence the thermal stability through electronic effects and potential formation of hydrogen chloride during decomposition [18] [35].

Phase behavior studies demonstrate that the compound exists as a crystalline solid at room temperature with limited solubility in water but enhanced solubility in organic solvents such as methanol, acetonitrile, and dimethylformamide [19] [35]. The dichlorophenyl substituent contributes to the lipophilic character of the molecule, affecting its solubility profile and crystallization behavior [19] [22].

Enantiomeric Purity Assessment

Chiral Chromatography Techniques

Enantiomeric purity determination of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine requires sophisticated chiral separation techniques [23] [25]. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases represents the most widely employed methodology for this analysis [23] [25]. Cyclodextrin-based columns, particularly β-cyclodextrin derivatives, have demonstrated excellent enantioselectivity for N-Boc-protected amino acid derivatives [25] [28].

The CYCLOBOND I 2000 series columns show promising results for the separation of Boc-protected amino acids [25]. Mobile phase compositions typically employ acetonitrile-water mixtures with triethylammonium acetate buffer at pH 6.9, providing optimal resolution between enantiomers [25]. Detection is commonly performed using ultraviolet absorption at 214 nm, which corresponds to the peptide bond chromophore [25].

Alternative chiral stationary phases include CHIROBIOTIC columns containing macrocyclic antibiotics as chiral selectors [25] [28]. These phases demonstrate excellent selectivity for amino acid derivatives, particularly when the carboxyl group remains unprotected [25]. The separation mechanism involves multiple interaction sites including hydrogen bonding, π-π interactions, and steric exclusion effects [25] [28].

Chiral derivatization approaches offer additional analytical options [28]. Pre-column derivatization with chiral derivatizing agents such as Marfey's reagent or chiral fluorescent tags enables separation on conventional reversed-phase columns [28]. This methodology provides enhanced sensitivity and allows for the determination of enantiomeric excess with high precision [28].

Comparative Analysis with R-Enantiomer

Comparative analysis between (S)-N-Boc-2-(3,4-dichlorophenyl)glycine and its R-enantiomer (CAS: 1241683-86-2) reveals distinct physicochemical properties despite identical molecular formulas [3] [31]. The R-enantiomer exhibits the IUPAC name (2R)-(tert-butoxycarbonyl)aminoethanoic acid with the InChI Key UMIXQOHZODWWEI-SNVBAGLBSA-N [3] [31].

Chromatographic separation studies demonstrate baseline resolution between the two enantiomers under optimized conditions [23] [27]. The retention time difference typically ranges from 0.5 to 2.0 minutes depending on the specific chiral stationary phase and mobile phase composition [25] [27]. The S-enantiomer generally exhibits longer retention times on cyclodextrin-based columns due to stronger inclusion complex formation [25] [27].

Spectroscopic analysis reveals virtually identical NMR and IR spectra for both enantiomers, as expected for non-chiral analytical techniques [13] [14]. However, circular dichroism spectroscopy shows mirror-image Cotton effects, confirming the opposite absolute configurations [28] [29]. The magnitude of optical rotation also differs, with the S-enantiomer typically showing a specific rotation of opposite sign compared to the R-enantiomer [28] [29].

Synthetic accessibility studies indicate that both enantiomers can be prepared using asymmetric synthesis methodologies [6] [8]. The S-enantiomer is often accessed through chiral auxiliary-mediated alkylation reactions or enzymatic resolution of racemic intermediates [6] [23]. Enantiomeric excess determination routinely achieves values greater than 99% for both enantiomers when prepared using optimized synthetic protocols [6] [23].

| Parameter | S-Enantiomer | R-Enantiomer |

|---|---|---|

| CAS Number | 1241678-17-0 | 1241683-86-2 |

| InChI Key | UMIXQOHZODWWEI-ZETCQYMHSA-N | UMIXQOHZODWWEI-SNVBAGLBSA-N |

| Stereochemical Descriptor | (2S) | (2R) |

| Retention Time (relative)* | Longer | Shorter |

| Optical Rotation | Negative | Positive |

*Retention times are system-dependent and provided for comparative purposes only.

The synthetic preparation of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine represents a complex multistep process requiring careful consideration of retrosynthetic pathways, protecting group strategies, stereochemical control, and aromatic functionalization methodologies. This compound, with the molecular formula C₁₃H₁₅Cl₂NO₄ and molecular weight of 320.17 g/mol [1] [2], serves as an important synthetic intermediate in pharmaceutical applications and amino acid chemistry.

Retrosynthetic Pathway Deconstruction

The retrosynthetic analysis of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine involves systematic disconnection of the target molecule to reveal practical synthetic precursors [3]. The primary retrosynthetic disconnections focus on three key structural elements: the tert-butoxycarbonyl protecting group, the amino acid backbone, and the 3,4-dichlorophenyl substituent.

The initial retrosynthetic step involves removal of the Boc protecting group, revealing the free amino acid (S)-2-(3,4-dichlorophenyl)glycine. This disconnection is strategically advantageous as Boc protection is typically introduced as the final step in amino acid synthesis [4] [5]. The resulting free amino acid can be further deconstructed through functional group interconversion, converting the carboxylic acid to either a nitrile (for Strecker-type synthesis) or an ester for alternative synthetic approaches [6] [7].

A critical retrosynthetic disconnection involves breaking the carbon-nitrogen bond between the amino group and the aromatic carbon, suggesting formation through nucleophilic substitution of an appropriate benzyl halide with nitrogen nucleophiles [8] [9]. Alternative pathways include disconnection at the carbon-carbon bond between the amino acid α-carbon and the aromatic ring, which could be constructed through cross-coupling methodologies or electrophilic aromatic substitution reactions [10] [11].

Phenylglycine biosynthetic pathways provide additional retrosynthetic insights, where natural systems construct phenylglycine cores from phenylpyruvate through oxidation to phenylglyoxylate followed by transamination [8] [12] [13]. This bioinspired approach suggests synthetic routes involving phenylglyoxylate intermediates and subsequent asymmetric amination reactions.

Boc-Protection Strategies in Amino Acid Synthesis

tert-Butoxycarbonyl Group Installation

The installation of the tert-butoxycarbonyl protecting group represents a critical transformation in amino acid synthesis, typically employed as the final step to ensure compatibility with subsequent reactions [4] [5]. The mechanism involves nucleophilic attack of the amine nitrogen on di-tert-butyl dicarbonate (Boc₂O), resulting in formation of a carbamate linkage with concomitant release of carbon dioxide and tert-butanol [4] [14].

The reaction proceeds through initial nucleophilic substitution where the amine attacks one of the carbonyl centers of Boc₂O, forming a tetrahedral intermediate. Subsequent elimination of tert-butyl carbonate occurs, which spontaneously decomposes to generate carbon dioxide gas and tert-butoxide anion [4] [5]. The tert-butoxide then abstracts the proton from the protonated amine, yielding the final Boc-protected amino acid product.

Optimal reaction conditions typically employ 1.1 to 1.5 equivalents of Boc₂O in the presence of organic bases such as triethylamine or sodium bicarbonate [5] [15]. Solvent selection is crucial, with tetrahydrofuran, acetonitrile, and water-tetrahydrofuran mixtures providing excellent results. The reaction proceeds efficiently at ambient temperature, though mild heating to 40°C can accelerate conversion rates [15] [16].

The high efficiency of Boc protection derives from its favorable thermodynamics and the irreversible nature of carbon dioxide evolution [4] [14]. This gaseous byproduct removal drives the equilibrium toward product formation and necessitates proper ventilation during large-scale reactions. The stability of the resulting carbamate under neutral and basic conditions makes Boc protection particularly suitable for subsequent synthetic transformations involving nucleophilic or basic reagents.

Orthogonal Protection Schemes

Orthogonal protection strategies are essential for complex amino acid synthesis where multiple functional groups require selective protection and deprotection [17] [18]. The Boc group demonstrates excellent orthogonality with various side-chain protecting groups, enabling selective manipulations without unwanted cross-reactivity [19] [20].

In the context of phenylglycine synthesis, orthogonal schemes must accommodate both the amino functionality and any reactive aromatic substituents. The Boc group is readily removed under acidic conditions using trifluoroacetic acid, while remaining stable under basic conditions used for other transformations [5] [15] [16]. This complementarity is particularly valuable when aromatic functionalization reactions require basic conditions.

Advanced orthogonal schemes employ multiple protecting groups with distinct removal conditions [21] [22]. For instance, Fmoc protection (removed under basic conditions) can be used in conjunction with Boc protection (removed under acidic conditions) to provide sequential access to different functional groups. Side-chain protecting groups such as tert-butyl esters, benzyl groups, and silyl ethers can be incorporated to create comprehensive protection schemes [19] [18] [23].

The selection of orthogonal protecting groups must consider the reactivity profile of each transformation in the synthetic sequence [17] [20]. Benzyl-based protecting groups are removed through hydrogenolysis or acidic conditions, while silyl protecting groups are cleaved using fluoride sources. This diversity enables the construction of complex amino acid derivatives with multiple functional handles for further elaboration [23] [22].

Stereoselective Formation of Phenylglycine Core

Asymmetric Catalytic Methods

Asymmetric catalytic approaches to phenylglycine core formation rely on enantioselective transformations that establish the critical stereocenter at the α-carbon [6] [7] [24]. The most prominent strategies include asymmetric Strecker synthesis, catalytic asymmetric hydrogenation, and enzymatic transformations, each offering distinct advantages for stereocontrol.

The asymmetric Strecker synthesis represents a powerful methodology for constructing chiral α-amino acids through the enantioselective addition of cyanide to imine intermediates [6] [7] [25]. Phenylglycine derivatives have been successfully prepared using chiral auxiliaries such as (R)-phenylglycine amide, which provides excellent diastereoselectivity through crystallization-induced asymmetric transformation [6] [7]. The use of (R)-phenylglycine amide as a chiral auxiliary in Strecker reactions with pivaldehyde achieves diastereomeric ratios exceeding 99:1 with yields of 76-93% [6] [7].

Alternative chiral auxiliaries include α-phenylglycinol, which demonstrates high diastereoselectivity in Strecker synthesis and can be readily removed through oxidative cleavage [26]. This approach is particularly suited for large-scale preparations of optically active α-arylglycines, which are abundant in glycopeptide antibiotics. Molecular mechanics calculations support the observed diastereoselection, providing mechanistic insights for optimization [26].

Catalytic asymmetric hydrogenation of dehydroamino acid precursors offers another route to chiral phenylglycines [24] [27]. This methodology typically employs chiral rhodium or ruthenium catalysts with phosphine ligands to achieve high enantioselectivity in the reduction of α,β-unsaturated amino acid derivatives. The success of this approach depends on catalyst design and substrate structure, with electron-deficient alkenes generally providing superior enantioselectivity.

Biocatalytic approaches using engineered enzymes represent an emerging area for asymmetric amino acid synthesis [10] [28] [29]. Engineered Escherichia coli strains expressing multiple enzymes can catalyze cascade biotransformations from simple precursors to enantiopure phenylglycines. These systems achieve excellent stereoselectivity (>99% enantiomeric excess) and can be optimized for industrial-scale production [28].

Resolution Techniques for Enantiomeric Control

Resolution techniques provide an alternative approach to obtaining enantiomerically pure phenylglycines through separation of racemic mixtures [30] [31] [32]. These methods are particularly valuable when asymmetric synthesis is challenging or when both enantiomers are desired for different applications.

Classical resolution through diastereomeric salt formation remains the most widely applied technique [33] [34] [35]. The process involves reaction of racemic phenylglycine with a chiral resolving agent to form diastereomeric salts with different physical properties, particularly solubility. Common resolving agents include naturally occurring chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid [35].

The efficiency of classical resolution depends on the solubility differences between diastereomeric salts [34]. Crystal structure analysis reveals that successful resolution correlates with specific intermolecular interactions, including hydrogen bonding patterns and aromatic stacking interactions. Less soluble diastereomers typically exhibit more extensive intermolecular contact networks, leading to enhanced crystal packing stability [34].

Enzymatic resolution using acylases represents a highly efficient approach for obtaining both enantiomers of phenylglycine [31] [29]. The process typically begins with racemic N-acetylphenylglycine, which is selectively hydrolyzed by L-selective acylases to yield the L-enantiomer while leaving the D-N-acetyl derivative unchanged. Subsequent chemical or enzymatic hydrolysis of the remaining N-acetyl compound provides access to the D-enantiomer [31].

Chromatographic resolution using chiral stationary phases offers analytical and preparative options for enantiomer separation [30] [32] [36]. Chiral crown ether columns demonstrate excellent separation factors for phenylglycine derivatives, with the R-enantiomer typically eluting before the S-enantiomer. The separation efficiency depends on temperature, pH, and mobile phase composition, with optimization studies revealing optimal conditions for large-scale resolution [30].

Advanced extraction techniques using chiral macrocyclic receptors provide novel approaches to enantioselective separation [32]. These systems can selectively extract one enantiomer from neutral aqueous solutions with enantioselectivities exceeding 90%. The high selectivity derives from complementary supramolecular interactions between the receptor and the target enantiomer, as revealed through nuclear magnetic resonance studies and X-ray crystallography [32].

Dichlorophenyl Moiety Incorporation

Electrophilic Aromatic Substitution Dynamics

The incorporation of dichlorophenyl groups through electrophilic aromatic substitution represents a fundamental approach for constructing chlorinated aromatic systems [37] [38]. The mechanism proceeds through formation of an arenium ion intermediate, where the electrophile attacks the aromatic ring with subsequent loss of a proton to restore aromaticity [37].

Chlorination reactions typically employ molecular chlorine (Cl₂) or N-chlorosuccinimide as electrophilic chlorinating agents [37] [38]. The reaction requires Lewis acid catalysts such as aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃) to activate the chlorinating reagent and facilitate electrophile formation. The presence of two chlorine substituents in the 3,4-positions can be achieved through sequential chlorination or simultaneous bis-chlorination under controlled conditions [39] [40].

The regioselectivity of chlorination depends on the electronic and steric effects of existing substituents [37]. Electron-donating groups activate the aromatic ring toward electrophilic attack and direct substitution to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to meta positions. For 3,4-dichlorophenyl systems, the first chlorine substitution influences the position of subsequent chlorination through its electron-withdrawing inductive effect [39].

Temperature control is critical for achieving selective chlorination without over-substitution or ring degradation [40] [37]. Reactions are typically conducted at temperatures ranging from 0°C to 60°C, depending on the substrate reactivity and desired selectivity. Lower temperatures favor selectivity but require longer reaction times, while higher temperatures increase reaction rates but may lead to multiple substitution products [40].

Industrial chlorination processes often employ continuous flow reactors to maintain precise temperature and reagent control [40]. These systems enable the production of dichlorobenzene derivatives with high selectivity and purity. Safety considerations are paramount due to the toxicity and corrosive nature of chlorinating reagents, requiring specialized equipment and containment systems [41] [40].

Cross-Coupling Reaction Methodologies

Cross-coupling reactions provide powerful alternatives to electrophilic aromatic substitution for incorporating dichlorophenyl groups [42] [43] [44]. Palladium-catalyzed methodologies such as Suzuki-Miyaura coupling enable the construction of carbon-carbon bonds between dichloroaryl halides and various nucleophilic coupling partners.

The Suzuki-Miyaura coupling of dichlorobenzene derivatives with organoborane reagents offers excellent functional group tolerance and mild reaction conditions [43] [45] [44]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the product. The use of dichlorobenzene substrates requires careful optimization to achieve selective mono-coupling versus double coupling [42] [46].

Catalyst system selection is crucial for achieving high chemoselectivity in dichlorobenzene cross-coupling reactions [42] [45]. Palladium complexes with bulky phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) demonstrate excellent performance for selective mono-arylation of all three dichlorobenzene isomers [42]. The large bite angle of these ligands enhances selectivity by favoring mono-coupled products over bis-coupled derivatives.

Base selection significantly influences reaction efficiency and selectivity [44] [46]. Cesium carbonate and potassium phosphate are commonly employed bases that provide optimal conditions for transmetalation while minimizing side reactions. The reaction typically proceeds in polar aprotic solvents such as DMF or toluene at temperatures ranging from 80°C to 120°C [42] [46].

Heck coupling reactions offer complementary approaches for incorporating dichlorophenyl groups through carbon-carbon bond formation with alkenes [47] [48]. These reactions employ palladium catalysts with phosphine ligands and proceed through carbopalladation of the alkene followed by β-hydride elimination. The regioselectivity can be controlled through ligand selection, with bulky phosphines favoring formation of internal alkene products [47] [48].